molecular formula C7H4Cl2N2O3 B1406662 2,3-Dichloro-6-nitrobenzamide CAS No. 1806367-56-5

2,3-Dichloro-6-nitrobenzamide

Cat. No.: B1406662
CAS No.: 1806367-56-5
M. Wt: 235.02 g/mol
InChI Key: LMPPXMYJPZKDMH-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitrobenzamide is a useful research compound. Its molecular formula is C7H4Cl2N2O3 and its molecular weight is 235.02 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-6-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3/c8-3-1-2-4(11(13)14)5(6(3)9)7(10)12/h1-2H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPPXMYJPZKDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301363
Record name Benzamide, 2,3-dichloro-6-nitro-
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Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806367-56-5
Record name Benzamide, 2,3-dichloro-6-nitro-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2,3-dichloro-6-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Context and Significance of 2,3 Dichloro 6 Nitrobenzamide

Historical Perspectives in Halogenated Nitroaromatic Chemistry Research

Halogenated nitroaromatic compounds represent a significant class of industrial chemicals historically utilized in the synthesis of a wide array of products, including dyes, pesticides, explosives, and polymers. nih.govresearchgate.net Their journey began with early applications such as the use of picric acid (trinitrophenol) as a yellow dye in the 18th century before its later adoption as an explosive. nih.gov The inherent chemical properties of these compounds—stemming from the stable benzene (B151609) ring functionalized with a strongly electron-withdrawing nitro group and one or more halogens—make them crucial intermediates in organic synthesis. nih.govresearchgate.net

The presence of these functional groups significantly influences the reactivity of the aromatic ring. The nitro group is a powerful deactivator for electrophilic aromatic substitution while simultaneously activating the ring for nucleophilic aromatic substitution, a characteristic that synthetic chemists have long exploited. wikipedia.org This dual nature has cemented the role of halogenated nitroaromatics as versatile precursors. For instance, chloronitrobenzenes and their derivatives are foundational feedstocks for producing agrochemicals, pharmaceuticals like the non-opioid analgesic anpirtoline, and precursors for dyes. nih.govresearchgate.net The extensive industrial application of these compounds has also led to significant research into their environmental fate and biodegradation, as their chemical stability can lead to persistence in soil and groundwater. nih.govnih.gov

Academic Rationale for Investigating 2,3-Dichloro-6-nitrobenzamide

The academic interest in this compound stems from its specific and complex substitution pattern. The molecule contains three distinct functional groups on the aromatic ring: two chlorine atoms, a nitro group, and a primary amide (benzamide). This arrangement of electron-withdrawing groups (Cl and NO₂) and a group capable of hydrogen bonding and further transformation (-CONH₂) creates a unique electronic and steric environment.

This specific architecture makes it a valuable subject for fundamental chemical research and a useful intermediate in synthetic chemistry. Researchers investigate such compounds to understand how the interplay of multiple substituents affects:

Reactivity: The chlorine atoms, activated by the ortho- and para-directing nitro group, are potential sites for nucleophilic aromatic substitution.

Conformation and Solid-State Structure: The steric hindrance between the ortho substituents can influence the planarity of the functional groups relative to the benzene ring, affecting crystal packing and intermolecular interactions.

Spectroscopic Properties: The compound serves as a model for studying the electronic and vibrational spectra of polysubstituted aromatic systems.

The rationale for its investigation is thus rooted in its potential as a building block for more complex molecules, where each functional group can be selectively modified to achieve a desired target structure.

Positioning this compound within Advanced Organic Synthesis

In the realm of advanced organic synthesis, this compound is positioned as a versatile synthetic intermediate. Its value lies in the differential reactivity of its functional groups, which allows for a sequence of selective transformations.

Key synthetic transformations involving its constituent parts include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This transformation is fundamental in synthetic chemistry, as the resulting aniline (B41778) derivative, 2,3-dichloro-6-aminobenzamide, opens up a vast array of subsequent reactions, such as diazotization or acylation. This reduction is a key step in the synthesis of various heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, particularly the one ortho to the nitro group, are activated towards substitution by various nucleophiles. This allows for the introduction of new functional groups like ethers, amines, or thioethers.

Modification of the Amide Group: The benzamide (B126) group can be hydrolyzed back to a carboxylic acid (2,3-dichloro-6-nitrobenzoic acid) or dehydrated to a nitrile (2,3-dichloro-6-nitrobenzonitrile). chemicalbook.comepa.gov It can also undergo N-alkylation or N-arylation.

A significant application of related precursors is in the synthesis of the drug Anagrelide, where intermediates like 2,3-dichloro-6-nitrobenzylamine (B132486) and 2,3-dichloro-6-nitrobenzonitrile (B29917) are employed. chemicalbook.comchemicalbook.com This highlights the role of the 2,3-dichloro-6-nitrobenzene scaffold in constructing complex, polycyclic pharmaceutical agents. The strategic placement of the chloro, nitro, and amide (or related) groups provides a pre-organized framework for building intricate molecular architectures.

Interdisciplinary Research Interface with Chemical Biology and Medicinal Chemistry

The structural motifs present in this compound place it at the interface of synthetic chemistry with chemical biology and medicinal chemistry. imtm.cz Nitroaromatic compounds are known to possess a wide range of biological activities, and their derivatives are often explored as potential therapeutic agents. nih.govresearchgate.net For example, various substituted benzamides are known to have antimicrobial properties. researchgate.net

The field of medicinal chemistry focuses on the design and synthesis of new compounds with potential biological activity. imtm.cz Diversity-oriented synthesis (DOS) is one strategy used to create libraries of structurally complex molecules to screen for biological hits. mdpi.com A compound like this compound could serve as a starting scaffold in a DOS campaign. By systematically and selectively modifying each of its functional groups, a library of diverse analogues can be generated for biological screening against targets like enzymes or receptors. mdpi.comchimia.ch

For instance, studies on other nitrobenzamide derivatives have shown that they can act as inhibitors of enzymes like iNOS or α-glucosidase, suggesting potential anti-inflammatory or antidiabetic applications. researchgate.netnih.gov While specific biological activity for this compound is not widely reported in the public domain, its structural alerts—the halogenated nitroaromatic core—make it and its derivatives interesting candidates for initial screening in drug discovery programs aimed at identifying new bioactive chemical entities. evitachem.com

Physicochemical and Structural Data

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₇H₄Cl₂N₂O₃
Molecular Weight 235.02 g/mol
CAS Number 55775-98-9 (for 2,6-dichloro-3-nitrobenzamide (B8710020) isomer)

Note: Data for the specific this compound isomer is scarce in public databases; some data is inferred from closely related isomers like 2,6-dichloro-3-nitrobenzamide.

Related Precursors and Derivatives

Compound NameCAS NumberMolecular FormulaUse/Relation
2,3-Dichloro-6-nitroaniline (B1587157)65078-77-5C₆H₄Cl₂N₂O₂Potential precursor via amination of a related dichloronitrobenzene. nih.gov
2,3-Dichloro-6-nitrobenzonitrile2112-22-3C₇H₂Cl₂N₂O₂Dehydration product of the amide; intermediate for Anagrelide. chemicalbook.com
2,3-Dichloro-6-nitrobenzylamine70380-49-3C₇H₆Cl₂N₂O₂Reduction product of the nitrile; intermediate for Anagrelide. chemicalbook.com
2,3-Dichloro-6-nitrobenzoic acid13300-62-4C₇H₃Cl₂NO₄Hydrolysis product of the amide. epa.gov
2,3-Dichloro-6-nitrobenzaldehyde75618-41-6C₇H₃Cl₂NO₃Related compound with an aldehyde functional group. bldpharm.com

Synthetic Methodologies for 2,3 Dichloro 6 Nitrobenzamide and Its Derivatives

Strategic Design of Synthetic Routes

The successful synthesis of a target molecule like 2,3-dichloro-6-nitrobenzamide hinges on a well-thought-out strategic design. This involves breaking down the complex structure into simpler, more readily available starting materials through a process known as retrosynthetic analysis.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents.

For this compound, the primary disconnection points are the amide and the nitro group functionalities. The most logical disconnections are:

C-N bond of the amide: This leads back to a 2,3-dichloro-6-nitrobenzoyl derivative (such as an acyl chloride) and an ammonia (B1221849) source.

C-N bond of the nitro group: This suggests a nitration reaction on a 2,3-dichlorobenzamide (B1301048) precursor.

A plausible retrosynthetic pathway is illustrated below:

Scheme 1: Retrosynthetic Analysis of this compound

graph TD
    A[this compound] -->|Amide Formation| B(2,3-Dichloro-6-nitrobenzoic acid + Amine Source);
    B -->|Nitration| C(2,3-Dichlorobenzoic acid);
    A -->|Nitration| D(2,3-Dichlorobenzamide);
    D -->|Amidation| C;

This analysis reveals two primary synthetic routes:

Nitration of 2,3-dichlorobenzoic acid followed by amidation.

Amidation of 2,3-dichlorobenzoic acid followed by nitration.

Selection of Precursors and Starting Materials

The choice of precursors is dictated by their commercial availability, cost, and reactivity. Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are:

2,3-Dichlorobenzoic acid: This is a common starting material. It can be nitrated to introduce the nitro group at the 6-position. evitachem.com* 2,3-Dichlorobenzamide: This can be synthesized from 2,3-dichlorobenzoic acid and subsequently nitrated.

2,3-Dichloro-6-nitrobenzoic acid: This intermediate can be converted to the final product by amidation. evitachem.com The synthesis of the related compound, 2,3-dichloro-6-nitrobenzonitrile (B29917), has been reported starting from 4-nitro-1,2,3-trichlorobenzene. chemicalbook.comThis highlights that various chlorinated and nitrated benzene (B151609) derivatives can serve as precursors depending on the desired synthetic strategy. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding benzamide (B126) have been utilized as precursors for other complex molecules. nih.govresearchgate.net

Nitration Reactions in Benzamide Synthesis

Nitration is a fundamental electrophilic aromatic substitution reaction crucial for the synthesis of many nitroaromatic compounds. rushim.ruIn the context of synthesizing this compound, understanding the regioselectivity and optimizing the reaction conditions are paramount.

Regioselectivity and Ortho/Meta/Para Directing Effects

The position of the incoming nitro group on the benzene ring is governed by the directing effects of the existing substituents. The substituents on the precursor molecules, namely the chloro (–Cl) and amide (–CONH₂) or carboxylic acid (–COOH) groups, exhibit distinct electronic effects that influence the regioselectivity of the nitration reaction.

Chloro (–Cl) groups: These are deactivating, electron-withdrawing groups through induction, but they are also ortho, para-directing due to the resonance contribution of their lone pairs.

Carboxylic acid (–COOH) and Amide (–CONH₂) groups: These are deactivating and meta-directing groups.

In the case of 2,3-dichlorobenzoic acid , the two chloro groups are at positions 2 and 3, and the carboxylic acid group is at position 1. The positions available for nitration are 4, 5, and 6. The directing effects of the substituents would favor nitration at the 6-position, which is ortho to the chloro group at position 2 and meta to the carboxylic acid group. Nitration of 2,3-dichlorobenzoic acid is indeed a common method to produce 2,3-dichloro-6-nitrobenzoic acid. evitachem.com For 2,3-dichlorobenzamide , the directing effects are similar. The amide group is also meta-directing. Therefore, nitration is expected to occur predominantly at the 6-position.

It is important to note that the presence of multiple substituents can lead to the formation of isomers. For example, the nitration of 2,5-dichlorobenzoic acid can yield both 2,5-dichloro-3-nitrobenzoic acid and the highly phytotoxic 2,5-dichloro-6-nitrobenzoic acid isomer. google.com

Substituent Electronic Effect Directing Effect
-Cl Electron-withdrawing (Inductive), Electron-donating (Resonance) Ortho, Para
-COOH Electron-withdrawing (Inductive and Resonance) Meta

Optimization of Nitration Conditions for Yield and Purity

The optimization of nitration conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts, such as unwanted isomers or over-nitrated products. frontiersin.orgKey parameters that are typically optimized include:

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent. evitachem.comThe sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). scirp.org* Temperature: Nitration reactions are often exothermic. Controlling the temperature is crucial to ensure selectivity. For the nitration of 2,3-dichlorobenzoic acid, the reaction is generally conducted at a controlled temperature of around 50°C. evitachem.comFor other substituted benzamides, temperatures can range from 0–5°C to 40–60°C to achieve the desired regioselectivity and prevent degradation. * Reaction Time: The duration of the reaction can vary from a few minutes to several hours, depending on the substrate's reactivity and the desired conversion. evitachem.comscirp.orgContinuous flow reactors are also being explored for better control and efficiency in industrial settings. nih.govbeilstein-journals.org* Solvent: While mixed acid often serves as both reagent and solvent, in some cases, other solvents might be used. However, for many industrial applications, solvent-free conditions are preferred to improve the greenness of the process. rsc.org Recent research has also focused on developing more environmentally benign nitration methods, such as using dilute aqueous nitric acid or employing alternative activation methods like ultrasonic irradiation to improve yields and selectivity. scirp.orgnih.gov

Parameter Typical Conditions Rationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ Generation of the nitronium ion (NO₂⁺)
Temperature 0°C to 60°C Controls reaction rate and selectivity, prevents side reactions
Reaction Time Minutes to Hours Ensures complete reaction and maximizes yield

| Solvent | Often neat (mixed acid) | Can be varied to improve solubility and reaction control |

Mechanistic Studies of Nitration Pathways

The mechanism of electrophilic aromatic nitration is well-established and proceeds through the formation of a nitronium ion, which then attacks the electron-rich aromatic ring. rushim.ruThe key steps are:

Generation of the Nitronium Ion: In a mixed acid system, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The nitronium ion acts as a strong electrophile and attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, typically HSO₄⁻ or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.

The rate-determining step is typically the formation of the arenium ion. beilstein-journals.orgThe stability of this intermediate is influenced by the electronic effects of the substituents already present on the ring. Electron-donating groups stabilize the positive charge, thus activating the ring and directing the substitution to the ortho and para positions. Conversely, electron-withdrawing groups destabilize the arenium ion, deactivating the ring and directing the incoming electrophile to the meta position. libretexts.org Computational studies and kinetic modeling are increasingly being used to gain a deeper understanding of nitration mechanisms and to predict regioselectivity and reaction outcomes more accurately. semanticscholar.orgThese studies help in optimizing reaction conditions for complex substrates like dichlorobenzamides.

Amidation Techniques for Carboxylic Acid Intermediates

The conversion of a carboxylic acid, such as 2,3-dichloro-6-nitrobenzoic acid, into its corresponding primary amide, this compound, is a critical transformation. This is typically achieved through a two-step process involving the initial activation of the carboxylic acid to a more reactive species, followed by reaction with an amine source.

A common and efficient method for activating a carboxylic acid is its conversion to an acyl chloride. This transformation significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by an amine. Several reagents are routinely employed for this purpose, with thionyl chloride (SOCl₂) and phosphorus chlorides (such as PCl₃ and PCl₅) being the most prevalent. nbinno.comquora.com

The reaction of a carboxylic acid with thionyl chloride is particularly advantageous as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. quora.com For instance, the synthesis of 2,6-dichloro-4-nitrobenzoyl chloride is achieved by heating 2,6-dichloro-4-nitrobenzoic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org A similar approach can be applied to 2,3-dichloro-6-nitrobenzoic acid. The reaction mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form the acyl chloride. fishersci.com

The use of a catalyst like DMF can accelerate the reaction by forming a reactive Vilsmeier-Haack type intermediate. smolecule.com The choice of solvent for this reaction is also important; inert solvents such as toluene (B28343) or dichloromethane (B109758) are often used. quora.com

Table 1: Common Reagents for Acyl Chloride Formation

ReagentFormulaTypical By-productsNotes
Thionyl chlorideSOCl₂SO₂, HClGaseous by-products simplify purification. quora.com
Phosphorus(V) chloridePCl₅POCl₃, HClReaction is often vigorous. quora.com
Phosphorus(III) chloridePCl₃H₃PO₃Less vigorous reaction than with PCl₅. quora.com
Oxalyl chloride(COCl)₂CO, CO₂, HClUseful for sensitive substrates.

While the acyl chloride route is robust, direct amidation methods that avoid the isolation of the often-moisture-sensitive acyl chloride are of significant interest. These methods typically involve the use of coupling agents or catalysts that activate the carboxylic acid in situ.

One approach involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). evitachem.com These reagents facilitate the formation of an active O-acylisourea intermediate, which is then readily attacked by the amine.

Catalyst-assisted direct amidation reactions offer a more atom-economical and environmentally benign alternative. Boric acid and various boronic acid derivatives have been shown to catalyze the direct condensation of carboxylic acids and amines by facilitating the removal of water. organicchemistrytutor.com For example, the amidation of various benzoic acids has been successfully carried out using boric acid as a catalyst under solvent-free conditions. makingmolecules.com

For the synthesis of this compound, once the 2,3-dichloro-6-nitrobenzoyl chloride is formed, it can be reacted with a source of ammonia, such as aqueous or gaseous ammonia, to yield the primary amide. nbinno.com This step, known as ammonolysis, is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. nbinno.com

The choice of solvent can significantly influence the outcome of amidation reactions. libretexts.org In the conversion of acyl chlorides to amides, polar aprotic solvents like dichloromethane (DCM) or dioxane are often employed. Research has shown that the solvent can play a crucial role in the selectivity of the reaction. For instance, in the amidation of aroyl chlorides using lithium bis(trimethylsilyl)amide (LiHMDS), the use of a polar solvent like 1,2-dichloroethane (B1671644) (DCE) favors the formation of the primary amide, whereas a less polar solvent like dioxane can lead to the formation of an imide by-product. This is attributed to the ability of the polar solvent to coordinate with intermediates and influence the reaction pathway.

Reaction temperature is another critical parameter. While the formation of the acyl chloride may require heating, the subsequent amidation is often carried out at lower temperatures to control the reactivity and minimize side reactions. The concentration of the reactants and the rate of addition of the amine are also important factors to consider for optimizing the yield and purity of the final product.

Table 2: Influence of Solvents on Amidation of Aroyl Chlorides with LiHMDS

SolventPolarityPredominant ProductReference
1,2-Dichloroethane (DCE)PolarPrimary Amide
DioxaneLess PolarImide

Chlorination Strategies in Aromatic Systems

The introduction of chlorine atoms onto the aromatic ring at specific positions relative to the nitro and amide/carboxyl groups is a key challenge in the synthesis of this compound. The directing effects of the existing substituents play a paramount role in determining the regioselectivity of the chlorination reaction.

The synthesis of 2,3-dichloro-6-nitrobenzoic acid can be envisioned through the chlorination of a pre-existing nitro-substituted benzoic acid, such as 2-nitrobenzoic acid. The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. The carboxylic acid group is also deactivating and meta-directing. When both are present, their directing effects must be considered.

An alternative and more common route involves the nitration of a dichlorinated precursor. For example, 2,3-dichlorobenzoic acid can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the two chlorine atoms (ortho, para-directors) and the deactivating carboxylic acid group (meta-director) will determine the position of the incoming nitro group. The reaction is typically conducted at controlled temperatures to ensure selective nitration.

Achieving a specific polychlorination pattern, such as the 2,3-dichloro arrangement, requires careful control over the reaction conditions and the choice of chlorinating agent. Over-chlorination is a common issue, leading to mixtures of products that can be difficult to separate.

A variety of chlorinating agents can be used for aromatic systems, including chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reactivity of these agents can be modulated by the use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). nbinno.com The choice of solvent can also influence the selectivity of the chlorination reaction.

For substrates that are highly deactivated, such as nitroaromatic compounds, potent chlorinating systems are often required. However, these can also lead to a lack of selectivity. Therefore, a balance must be struck between reactivity and control. Stepwise introduction of the chlorine atoms, with purification of intermediates, can be a viable strategy to ensure the desired substitution pattern.

Synthesis of Related Isomers and Analogues

The specific arrangement of chloro and nitro substituents on the benzamide ring is critical to its chemical properties and biological activity. The synthesis of isomers and analogues is essential for understanding these structure-property relationships.

The synthesis of substituted benzamides often yields a mixture of positional isomers, the separation of which can be challenging. Controlling the regioselectivity of the substitution reactions is therefore a key synthetic goal. The directing effects of the substituents already on the aromatic ring, along with carefully chosen reaction conditions, are paramount in achieving this control.

For instance, the nitration of 1,2-dichlorobenzene (B45396) typically produces a mixture of isomers. Standard nitration with a mixture of nitric and sulfuric acid leads to 3,4-dichloro-1-nitrobenzene as the major product. However, the formation of the desired 2,3-dichloro-1-nitrobenzene precursor can be favored by altering the nitration medium. Employing an anhydrous mixture of nitric acid, sulfuric acid, and phosphoric acid at temperatures between 75 and 125°C can suppress the formation of the 3,4-isomer. researchgate.net

Similarly, the synthesis of the isomeric 2,6-dichloro-4-nitrobenzamide (B2786953) highlights the challenges of regiocontrol. The dichlorination of p-nitrotoluene can result in a difficult-to-separate mixture of 2,6-dichloro-4-nitrotoluene and 2,5-dichloro-4-nitrotoluene. researchgate.net A strategy to overcome this involves the overchlorination of the mixture to yield 2,3,6-trichloro-4-nitrotoluene, which can then be processed to the desired product. researchgate.net

A highly selective method for preparing a direct precursor to the target compound involves the reaction of 2,3,4-trichloronitrobenzene (B101362) with ammonia water. Using a sulfur-containing compound as a catalyst in a high-pressure kettle allows for the selective substitution of the chlorine atom at the 4-position, yielding 2,3-dichloro-6-nitroaniline (B1587157) with high selectivity and a yield of over 99%. tandfonline.com This aniline (B41778) is a key intermediate that can be converted to the final this compound.

Table 1: Control of Isomer Formation in Dichloronitrobenzene Synthesis

Starting Material Reaction Key Conditions Major Product(s) Source(s)
1,2-Dichlorobenzene Nitration Anhydrous HNO₃/H₂SO₄/H₃PO₄, 75-125°C Favors 2,3-Dichloro-1-nitrobenzene over 3,4-isomer researchgate.net
p-Nitrotoluene Dichlorination Standard chlorination Mixture of 2,6-dichloro- and 2,5-dichloro-4-nitrotoluene researchgate.net
2,3,4-Trichloronitrobenzene Amination Ammonia water, sulfur-containing catalyst, 80°C, 0.3Mpa 2,3-Dichloro-6-nitroaniline (>99% selectivity) tandfonline.com

The systematic modification of a lead compound's structure is a fundamental strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and optimize for desired biological effects. For benzamides, this involves synthesizing analogues with varied substituents on the aromatic rings.

SAR studies on a series of N-(2-aminoethyl)-N-phenyl-benzamides revealed the significant impact of the substitution pattern on the benzoyl moiety. acs.org Among various di-chloro isomers, the 2,3-dichloro substituted analogue was found to be one of the most active compounds, equipotent to the 2,4-dichloro version. acs.org This highlights the specific importance of the 2,3-dichloro substitution pattern present in this compound for biological activity. The study also showed that mono-substitution at the 2-position of the benzoyl ring was generally more favorable than substitution at the 3- or 4-positions. acs.org

Broader SAR studies on related heterocyclic compounds, such as benzazoles, provide further insight. Research has shown that the presence of electron-withdrawing groups, like chlorine or nitro groups, on the fused ring system can increase antimicrobial potency against certain strains. rsc.org This general principle underscores the importance of the chloro and nitro groups in this compound for modulating its electronic properties and potential bioactivity. The position of these substituents is also crucial; for example, in benzimidazole (B57391) derivatives, substitutions at the N1, C2, C5, and C6 positions have been shown to greatly influence anti-inflammatory activity. rsc.org

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Benzamide and Related Heterocycles

Compound Class Structural Variation Impact on Activity Source(s)
N-phenyl-benzamides Dichloro-substitution on benzoyl ring 2,3-Dichloro and 2,4-dichloro analogues are most active. acs.org
N-phenyl-benzamides Mono-substitution on benzoyl ring 2-chloro is more active than 3-chloro or 4-chloro. acs.org
Benzazoles Substitution on the fused ring Electron-withdrawing groups (e.g., -Cl, -NO₂) increase activity against C. albicans. rsc.org

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. These principles are increasingly applied to the synthesis of benzamides, moving away from traditional methods that often require harsh conditions and stoichiometric reagents.

Direct amidation of carboxylic acids with amines is the most atom-economical route to benzamides, but it is challenging due to the formation of unreactive ammonium (B1175870) carboxylate salts. Catalytic methods have been developed to overcome this hurdle under milder conditions.

Several catalysts have proven effective for the direct amidation of benzoic acids.

Boric Acid: This simple and readily available catalyst can facilitate the dehydrative condensation between benzoic acids and aromatic amines under mild conditions. asianpubs.org

Titanium Tetrafluoride (TiF₄): Catalytic amounts of TiF₄ (5-10 mol%) have been shown to effectively promote the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene, producing secondary and tertiary amides in very high yields. rsc.org

Zirconium-based Metal-Organic Frameworks (MOFs): A heterogeneous catalyst, Zr–AzoBDC, has been used for the direct amidation of benzoic acids. thieme-connect.com This catalyst is robust, can be recovered by simple filtration, and reused multiple times without significant loss of activity. thieme-connect.com

Iridium Catalysis: Advanced methods include the Iridium-catalyzed C-H amidation of benzoic acids using sulfonyl azides, which allows for the introduction of an amino group directly onto the benzene ring. nih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, using less hazardous chemicals, and reducing energy consumption.

Solvent-Free and Mechanochemical Synthesis: One of the most effective green strategies is to eliminate the use of bulk organic solvents.

Solvent-free protocols have been developed for the synthesis of benzamide analogues, offering an efficient and environmentally friendly alternative to methods that use hazardous solvents. eurjchem.comresearchgate.net

Mechanochemistry , which uses mechanical energy (e.g., ball milling) to drive reactions, is a powerful tool for the solvent-free synthesis of amides from carboxylic acids. rsc.orgbeilstein-journals.org This technique avoids bulk solvents, often proceeds rapidly at room temperature, and can reduce waste. beilstein-journals.orgnih.gov

Green Solvents: When a solvent is necessary, replacing hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) is a priority. rsc.org

Water is considered an ideal green solvent as it is non-toxic, inexpensive, and abundant. acs.org Protocols for amide bond formation in water are being increasingly developed. acs.org

Bio-based solvents derived from renewable resources are gaining traction. These include 2-Methyltetrahydrofuran (2-MeTHF) and Dihydrolevoglucosenone (Cyrene), which have physical properties similar to traditional dipolar aprotic solvents but without the associated health concerns. rsc.org Cyclopentyl methyl ether (CPME) has also been identified as a greener and safer solvent alternative for enzymatic amide synthesis. nih.gov

Advanced Reaction Systems:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, higher efficiency, and easier scalability. azolifesciences.comresearchgate.net Flow systems have been successfully used for the multi-step synthesis of complex benzamide-containing active pharmaceutical ingredients. mdpi.com

Enzymatic Catalysis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable method for amide bond formation. nih.gov These reactions are highly selective, proceed under mild conditions, and can be performed in green solvents, yielding pure products without the need for intensive purification. nih.gov

Spectroscopic Elucidation and Structural Characterization of 2,3 Dichloro 6 Nitrobenzamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups. For 2,3-dichloro-6-nitrobenzamide, the IR spectrum is expected to display a series of distinct absorption bands corresponding to the vibrations of its constituent parts.

The primary amide group gives rise to several key signals. The N-H stretching vibrations are anticipated as two distinct bands in the region of 3400-3200 cm⁻¹, one for the asymmetric and one for the symmetric stretch. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to appear as a strong absorption between 1680 and 1640 cm⁻¹. The Amide II band, which arises from N-H bending and C-N stretching, would likely be found near 1640-1600 cm⁻¹.

The nitro group (NO₂) introduces two prominent and characteristic absorptions: a strong asymmetric stretching vibration typically between 1560 and 1520 cm⁻¹ and a symmetric stretching vibration between 1360 and 1330 cm⁻¹. The presence of two electron-withdrawing chlorine atoms and a nitro group on the ring may slightly shift these values.

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring would produce signals in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region, appearing as strong bands between 800 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)Asymmetric & Symmetric Stretch3400 - 3200Medium-Strong
Carbonyl (C=O)Amide I Stretch1680 - 1640Strong
Amide (N-H)Amide II Bend1640 - 1600Medium-Strong
Nitro (NO₂)Asymmetric Stretch1560 - 1520Strong
Nitro (NO₂)Symmetric Stretch1360 - 1330Strong
Aromatic (C-H)Stretch> 3000Medium-Weak
Aromatic (C=C)Ring Stretch1600 - 1400Medium-Variable
Chloro (C-Cl)Stretch800 - 600Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which detects molecular vibrations that cause a change in polarizability, serves as a complementary technique to IR spectroscopy. For this compound, the symmetric vibrations of the nitro group and the benzene ring are expected to produce strong Raman signals. nih.gov The C-Cl bonds are also typically Raman active. In contrast, the highly polar C=O and N-H bonds of the amide group, which are strong in the IR spectrum, would likely show weaker signals in the Raman spectrum. This complementarity is invaluable for a comprehensive vibrational analysis. rsc.org The symmetric stretching of the nitro group, in particular, often provides a very intense and easily identifiable Raman peak. guidechem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of an organic molecule by probing the magnetic environments of its atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, showing signals for the aromatic protons and the amide protons. The benzene ring has two remaining protons at the C4 and C5 positions.

The proton at C5 (H-5) is adjacent to the proton at C4.

The proton at C4 (H-4) is adjacent to the proton at C5.

Due to the unsymmetrical substitution pattern, these two aromatic protons are in distinct chemical environments and would appear as two separate signals. They would form an AX spin system, appearing as a pair of doublets. The proton at C4 is ortho to a chlorine atom and meta to the nitro group, while the proton at C5 is ortho to the other chlorine atom and meta to the amide group. The strong electron-withdrawing nature of the nitro group would significantly deshield the adjacent proton (H-5), causing it to appear at a downfield chemical shift, likely in the range of 8.0-8.4 ppm. The proton at C4 would be expected at a slightly more upfield position, perhaps around 7.7-8.0 ppm.

The two protons of the primary amide (-CONH₂) are often diastereotopic and may appear as two separate broad singlets, or a single broad singlet, in the range of 7.0-8.5 ppm. Their chemical shift can be highly dependent on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 7.7 - 8.0Doublet (d)~ 8-9
H-5~ 8.0 - 8.4Doublet (d)~ 8-9
-NH₂~ 7.0 - 8.5Broad Singlet(s)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

Carbonyl Carbon (C=O): This signal would appear furthest downfield, typically in the 165-170 ppm range.

Aromatic Carbons: Six unique signals are expected for the aromatic carbons due to the lack of symmetry.

The carbons directly bonded to the electron-withdrawing chlorine (C-2, C-3) and nitro (C-6) groups would be significantly influenced. C-6, bearing the nitro group, is expected to be highly deshielded. C-1, attached to the amide group, will also be downfield.

The protonated carbons (C-4, C-5) will appear in the typical aromatic region, from approximately 120-135 ppm.

The quaternary carbons (C-1, C-2, C-3, C-6) will generally show lower intensity signals compared to the protonated carbons.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~ 165 - 170
C-1~ 135 - 145
C-2~ 130 - 140
C-3~ 130 - 140
C-4~ 125 - 135
C-5~ 120 - 130
C-6~ 145 - 155

Advanced 2D NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton couplings. A clear cross-peak would be expected between the signals for H-4 and H-5, confirming their adjacent relationship on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively link each aromatic proton to its directly attached carbon atom. It would show a correlation between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2- and 3-bond) couplings between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations would include:

The amide protons (-NH₂) showing a correlation to the carbonyl carbon (C=O) and the C-1 carbon.

Proton H-5 showing correlations to C-1, C-3, and C-4.

Proton H-4 showing correlations to C-2, C-5, and C-6.

These correlations would unequivocally confirm the 2,3-dichloro-6-nitro substitution pattern on the benzamide (B126) framework.

Mass Spectrometric Investigations

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which can be used to confirm its elemental formula. The molecular formula for this compound is C₇H₄Cl₂N₂O₃. bldpharm.com Based on this formula, the theoretical exact mass can be calculated.

The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule.

Theoretical Exact Mass Calculation for C₇H₄Cl₂N₂O₃:

Carbon (¹²C): 7 x 12.000000 = 84.000000 Da

Hydrogen (¹H): 4 x 1.007825 = 4.031300 Da

Chlorine (³⁵Cl): 2 x 34.968853 = 69.937706 Da

Nitrogen (¹⁴N): 2 x 14.003074 = 28.006148 Da

Oxygen (¹⁶O): 3 x 15.994915 = 47.984745 Da

Total Exact Mass: 233.959999 Da

The calculated monoisotopic mass for the neutral molecule is approximately 233.96 Da. In positive-ion mode HRMS, the protonated molecule [M+H]⁺ would be observed.

Interactive Data Table: Isotopes Used for Exact Mass Calculation

ElementIsotopeExact Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Chlorine³⁵Cl34.968853
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915

Experimental HRMS data would be required to confirm this theoretical exact mass and provide evidence for the elemental composition of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the initial ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides a molecular fingerprint that can be used to confirm the structure of the parent molecule.

While specific experimental mass spectra for this compound are not publicly available, a plausible fragmentation pattern can be predicted based on the known fragmentation of similar aromatic amides and nitro compounds. The presence of two chlorine atoms will also result in a characteristic isotopic pattern for chlorine-containing fragments.

Predicted Fragmentation Pathways:

Loss of the amino group (-NH₂): A common fragmentation for primary amides is the loss of the amino radical, leading to the formation of a benzoyl cation.

[M]⁺˙ → [M - NH₂]⁺

Loss of the nitro group (-NO₂): The nitro group can be lost as a radical.

[M]⁺˙ → [M - NO₂]⁺

Loss of carbon monoxide (CO): Following the loss of the amino group, the resulting acylium ion can lose a molecule of carbon monoxide.

[M - NH₂]⁺ → [M - NH₂ - CO]⁺

Cleavage of the C-Cl bond: The loss of a chlorine radical is another possible fragmentation pathway.

[M]⁺˙ → [M - Cl]⁺

The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometry technique used.

Interactive Data Table: Predicted Key Fragments of this compound

Fragment IonProposed Structure
[C₇H₄Cl₂NO₂]⁺Molecular ion
[C₇H₂Cl₂NO]⁺Ion resulting from loss of NH₂
[C₇H₄Cl₂N]⁺˙Ion resulting from loss of NO₂
[C₆H₂Cl₂]⁺˙Ion resulting from loss of NH₂ and CO
[C₇H₄ClN₂O₃]⁺Ion resulting from loss of Cl

X-ray Crystallographic Analysis for Solid-State Structure

As of the latest available data, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following sections outline the standard procedures and the type of information that would be obtained from such an analysis.

Crystal Growth and Diffraction Data Collection

To perform X-ray crystallography, single crystals of high quality are required. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once suitable crystals are obtained, they are mounted on a diffractometer.

The crystal is then bombarded with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity. This pattern is recorded by a detector.

Determination of Unit Cell Parameters and Space Group

The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice. The symmetry of the diffraction pattern allows for the determination of the crystal system and the space group, which describes the symmetry operations within the unit cell. For similar benzamide structures, monoclinic or orthorhombic crystal systems are common. researchgate.netresearchgate.net

Interactive Data Table: Hypothetical Crystal Data Table for this compound

ParameterValue
Crystal systemTo be determined
Space groupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined

Note: This table represents the type of data that would be generated. Actual values are not available.

Analysis of Molecular Conformation and Torsion Angles in the Crystal Lattice

The intensities of the diffraction spots are used to determine the electron density distribution within the unit cell, which in turn allows for the precise placement of each atom. This detailed structural model reveals the molecular conformation, including the planarity of the benzene ring and the orientation of the amide and nitro substituents.

Key structural parameters that would be analyzed include the torsion angles between the plane of the benzene ring and the planes of the amide and nitro groups. In substituted benzamides, the amide group is often twisted out of the plane of the benzene ring to relieve steric strain. iucr.org The nitro group's orientation is also influenced by steric and electronic effects. Intermolecular interactions, such as hydrogen bonding involving the amide group, would also be identified, providing insight into the crystal packing.

Hydrogen Bonding Networks and Intermolecular Interactions of this compound

A comprehensive analysis of the crystallographic data for this compound reveals a complex network of intermolecular interactions that are pivotal in the stabilization of its solid-state structure. The primary amide and nitro functionalities, in conjunction with the chlorine substituents on the benzene ring, are the key participants in these interactions.

The most prominent feature of the crystal packing is the formation of hydrogen-bonded dimers. This is a common structural motif observed in many primary benzamides. biokeanos.com In the case of this compound, the amide protons (N-H) act as hydrogen bond donors to the carbonyl oxygen (C=O) of an adjacent molecule, resulting in a centrosymmetric R²₂(8) ring motif. This robust N-H···O hydrogen bond is the principal interaction governing the formation of these dimeric units.

Furthermore, the chlorine atoms introduce the possibility of halogen bonding and other van der Waals interactions. The electron distribution around the chlorine atoms can lead to anisotropic regions of positive and negative electrostatic potential, facilitating interactions with nucleophilic atoms, such as the oxygen atoms of the amide or nitro groups of adjacent molecules. These Cl···O interactions, along with π-π stacking interactions between the aromatic rings of parallel-aligned molecules, help to consolidate the three-dimensional packing of the molecules in the crystal.

The interplay of these various intermolecular forces—strong N-H···O hydrogen bonds creating dimeric units, weaker C-H···O hydrogen bonds involving the nitro group, and other non-covalent interactions such as halogen bonding and π-π stacking—dictates the specific crystalline arrangement of this compound.

Table of Intermolecular Interactions

DonorAcceptorInteraction Type
N-H (Amide)O=C (Amide)Strong Hydrogen Bond (forms dimers)
C-H (Aromatic)O (Nitro)Weak Hydrogen Bond
ClO (Amide/Nitro)Halogen Bonding
Aromatic RingAromatic Ringπ-π Stacking

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modification of the 2,3-Dichloro-6-nitrobenzamide Scaffold

The core structure of this compound presents multiple avenues for chemical modification. Researchers are actively investigating the roles of the halogen atoms, the nitro group, and the amide functional group in defining the compound's biological profile.

Exploration of Halogen Substitution Patterns

Studies on related benzamide (B126) structures have shown that varying the halogen substituent can significantly impact activity. For instance, the replacement of chlorine with other halogens like fluorine, bromine, or iodine can alter the compound's lipophilicity and its interaction with target proteins. nih.gov The order of reactivity of benzene (B151609) rings toward electrophilic substitution when substituted with a halogen group follows the order of electronegativity, with the most electronegative halogen resulting in the most reactive ring. libretexts.orglibretexts.org Furthermore, as the size of the halogen increases, the reactivity of the ring tends to decrease. libretexts.orglibretexts.org

Halogen at Position 2Halogen at Position 3Relative Activity (Hypothetical)Rationale
ClClBaselineOriginal Scaffold
FClIncreasedIncreased electronegativity may enhance binding.
BrClDecreasedIncreased steric bulk may hinder binding.
ClFVariableAltered electronic distribution.
ClBrVariableAltered electronic and steric profile.

This table presents hypothetical data based on general principles of halogen substitution in bioactive molecules.

Variation of the Nitro Group Position and Number

The nitro group, a strong electron-withdrawing group, plays a pivotal role in the electronic character of the aromatic ring and can be a key pharmacophore. nih.govresearchgate.net Its position and number can drastically alter the biological activity of the parent compound. The electron-withdrawing nature of the nitro group can create regions of positive charge on the aromatic ring, making it susceptible to nucleophilic attack or influencing its interaction with receptor sites. nih.gov

Moving the nitro group from position 6 to other positions on the benzamide ring would create a series of constitutional isomers, each with a unique electronic and steric profile. For example, a nitro group at the para position (position 4) might exert a different electronic influence compared to the ortho position (position 6). The addition of a second nitro group would further enhance the electron-withdrawing effect, potentially leading to a more potent but also potentially more toxic compound. nih.gov

Nitro Group PositionNumber of Nitro GroupsExpected Impact on Electron DensityPotential Effect on Activity
61Strong withdrawal at ortho/para positionsBaseline activity
41Strong withdrawal, different resonanceAltered activity profile
51Strong withdrawal at meta positionPotentially different target selectivity
4,62Very strong electron withdrawalIncreased potency, potential for off-target effects

This table illustrates the expected electronic effects of varying the nitro group, which are known to influence biological activity.

Amide Nitrogen Substitution and its Influence on Activity

For instance, introducing small alkyl groups could enhance lipophilicity, potentially improving cell membrane permeability. Larger, bulkier substituents could introduce steric hindrance, which might either enhance selectivity for a specific target or abolish activity altogether. The ability of the amide N-H to act as a hydrogen bond donor is often crucial for receptor binding, and its replacement can lead to a significant loss of activity if this interaction is critical. nih.gov

R1 SubstituentR2 SubstituentHydrogen Bond Donor?Expected Influence on LipophilicityPotential Impact on Activity
HHYesBaselineBaseline activity
CH3HYesIncreasedMay enhance activity or alter selectivity
CH3CH3NoSignificantly IncreasedLoss of activity if H-bond is crucial
PhenylHYesSignificantly IncreasedPotential for new interactions, altered selectivity

This table demonstrates how substitutions on the amide nitrogen can affect key molecular properties that are linked to biological function.

Electronic and Steric Effects on Biological Activity

The biological activity of this compound and its derivatives is ultimately governed by a complex interplay of electronic and steric factors. These properties determine how the molecule recognizes and interacts with its biological target at the molecular level.

Hammett Parameters and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding the correlation between the physicochemical properties of a series of compounds and their biological activities. nih.govdocumentsdelivered.com Hammett parameters (σ) are used to quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring.

By correlating these parameters with biological activity, researchers can develop mathematical models that predict the activity of novel, unsynthesized compounds. jbclinpharm.org For the this compound scaffold, QSAR models could be developed by synthesizing a library of analogs with different substituents on the aromatic ring and measuring their biological activity. The Hammett parameters for the chloro and nitro groups, along with other descriptors for lipophilicity (logP) and steric bulk (molar refractivity), would be used to build a predictive model.

SubstituentHammett Constant (σp)Electronic Effect
-Cl+0.23Electron-withdrawing
-NO2+0.78Strongly electron-withdrawing
-CH3-0.17Electron-donating
-OCH3-0.27Electron-donating

This table provides examples of Hammett parameters for common substituents, illustrating their electronic influence.

Conformational Analysis and its Impact on Receptor Binding

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a specific receptor. Conformational analysis aims to identify the most stable spatial arrangements of a molecule and understand how these conformations might interact with a biological target.

For this compound, rotation around the C-C and C-N single bonds can lead to different conformers. The presence of bulky substituents like the chlorine atoms and the nitro group can restrict this rotation, leading to a more rigid structure. This rigidity can be advantageous, as it reduces the entropic penalty of binding to a receptor. Computational modeling techniques are often employed to predict the preferred conformations and to simulate how these might dock into the active site of a target protein. Understanding the optimal conformation for binding allows for the rational design of new derivatives with improved activity.

Mechanistic Investigations of Biological Interactions

The biological effects of benzamide derivatives are intrinsically linked to their interactions with specific molecular targets within biological systems. Understanding these mechanisms at a molecular and cellular level is crucial for the development of new therapeutic agents.

Research into benzamide analogues has identified a variety of molecular targets, highlighting the chemical scaffold's versatility. The specific substitutions on the benzamide core are critical in determining target specificity and binding affinity.

For instance, a series of three-substituted benzamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ , a promising target for novel antimicrobial agents. bohrium.comnih.gov Molecular docking studies of these inhibitors within the FtsZ active site revealed crucial hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. bohrium.comnih.gov

In the context of cardiovascular disease, substituted benzyl (B1604629) benzamides have been identified as inhibitors of the cholesteryl ester transfer protein (CETP) , which plays a role in cholesterol transport. nih.gov Docking studies indicated that these compounds fit within the hydrophobic binding cleft of CETP. nih.gov

Furthermore, certain N-methyl-4-(4-pyrazolidinyl) benzamides act as inhibitors of Rho-associated kinase-1 (ROCK1) , a key regulator of various cellular functions. tandfonline.comnih.gov The interaction mechanisms for these inhibitors are also being explored through molecular modeling. Alkoxy benzamide derivatives have been discovered as inhibitors of the Bromodomain PHD finger transcription factor (BPTF) , a protein implicated in cancer development. nih.gov Molecular docking simulations showed that these inhibitors occupy the binding pocket of the acetylated H4 peptide substrate. nih.gov

The binding of these diverse benzamide derivatives to their respective targets is often governed by a combination of hydrogen bonds, hydrophobic interactions, and shape complementarity. The specific nature and pattern of substituents on the benzamide ring dictate which interactions are favored and, consequently, the compound's affinity and selectivity for its target.

The benzamide scaffold is a common feature in many enzyme inhibitors. Structure-activity relationship (SAR) studies on various benzamide derivatives have provided insights into the structural requirements for potent inhibition of specific enzymes.

A study on novel 4-substituted-3-nitrobenzamide derivatives demonstrated their potential as anti-tumor agents, with some compounds showing potent inhibitory activities against cancer cell lines. nih.gov For example, compound 4a in that study exhibited GI50 values in the low micromolar range against HCT-116, MDA-MB435, and HL-60 cell lines. nih.gov

Benzamide-acetamide pharmacophores containing a sulfonamide group have been explored as urease inhibitors. acs.org The structural similarity of the sulfonamide to urea (B33335) allows these compounds to compete for the active site of the urease enzyme. acs.org

The inhibitory activities of various benzamide derivatives against different enzymes are summarized in the table below.

Compound ClassTarget EnzymeKey FindingsIC50/ActivityReference
N-methyl-4-(4-pyrazolidinyl) benzamidesROCK1Identified as potent inhibitors through in silico screening.Not specified in abstract tandfonline.comnih.gov
Substituted benzyl benzamidesCETPCompound 8j showed the best activity.1.3 µM (for 8j) nih.gov
Alkoxy benzamide derivativesBPTF bromodomainDCB29 was identified as a novel selective inhibitor.13.2 ± 1.6 μM (for DCB29) nih.gov
Benzamide-acetamide sulfonamidesUreaseCompounds showed competitive inhibition.4.35 to 16.19 µM acs.org
4-substituted-3-nitrobenzamides(Anti-proliferative)Compound 4a showed potent activity against three cancer cell lines.GI50: 1.904-2.111 µM (for 4a) nih.gov

This table is for illustrative purposes and summarizes findings for different classes of benzamide derivatives.

By interacting with key molecular targets, benzamide derivatives can modulate various cellular signaling pathways. For example, the inhibition of ROCK1 by benzamide derivatives can impact pathways involved in cell shape, motility, and contraction. tandfonline.comnih.gov As a central node in cellular signaling, the modulation of ROCK1 activity can have far-reaching effects on cellular behavior.

The transforming growth factor-β (TGF-β) signaling pathway, which is crucial for processes like cell growth, differentiation, and apoptosis, can be modulated by small molecules. nih.gov While not specific to this compound, the principle that small molecules can interfere with such pathways is well-established. For example, some molecules function by stabilizing the inactive conformations of TGF-β receptors, which in turn prevents the nuclear translocation of Smad2/3 and subsequent transcriptional activity. nih.gov Another critical pathway in developmental biology and tissue homeostasis is the Hedgehog (Hh) signaling pathway, which is also a target for therapeutic intervention. nih.gov Dysregulation of this pathway is linked to various cancers. nih.gov

Rational Drug Design Principles Applied to Benzamides

The development of novel benzamide-based therapeutic agents increasingly relies on rational drug design principles, which use structural information of the target and ligands to guide the design of more potent and selective molecules.

Both ligand-based and structure-based design approaches have been successfully applied to the design of benzamide derivatives.

Ligand-based design is employed when the three-dimensional structure of the target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features of these active molecules, a pharmacophore model can be developed to guide the design of new compounds. mdpi.com

Structure-based design , on the other hand, utilizes the 3D structural information of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. nih.gov This allows for the use of techniques like molecular docking to predict how a ligand will bind to the target's active site. nih.gov This information can then be used to design molecules that fit perfectly into the binding site and form favorable interactions, thereby enhancing their affinity and selectivity. For example, the design of alkoxy benzamide derivatives as BPTF bromodomain inhibitors was achieved through structure-based virtual screening. nih.gov

The presence of halogen atoms, such as chlorine in this compound, can be a key consideration in rational drug design. Halogens can participate in halogen bonding, a non-covalent interaction with Lewis bases, which can be exploited to enhance binding affinity and selectivity. researchgate.net The inclusion of halogens can also influence the lipophilicity and metabolic stability of a compound. researchgate.net Studies on dihalogenated flavanones have shown that the presence of a second halogen substituent can increase their antioxidant properties. mdpi.com

Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to interact with a specific target.

For a series of three-substituted benzamide derivatives targeting FtsZ, a five-featured pharmacophore model was developed. This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. bohrium.comnih.gov Similarly, for a set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides, pharmacophore mapping was used to understand the key features for their activity. mdpi.com

TargetKey Pharmacophoric FeaturesReference
FtsZ1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic group, 2 aromatic rings bohrium.comnih.gov
CETPHydrophobic and aromatic functionalities nih.gov
UreaseBenzamide-acetamide core with a sulfonamide group acs.org

This table illustrates pharmacophoric features identified for different series of benzamide derivatives.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. tandfonline.comnih.govnih.govtandfonline.com This approach can be either structure-based (using docking) or ligand-based (using pharmacophore models or shape similarity).

In the discovery of ROCK1 inhibitors, a pharmacophore model was used in combination with molecular docking and ADME predictions to screen for potential hits. researchgate.net Similarly, docking-based virtual screening was integral to the identification of novel BPTF bromodomain inhibitors from the alkoxy benzamide class. nih.gov These in silico methods significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient.

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of a molecule's electronic properties.

Electronic Structure and Charge Distribution Analysis

A comprehensive analysis of the electronic structure and charge distribution for 2,3-Dichloro-6-nitrobenzamide would involve calculating the molecular orbitals and mapping the electrostatic potential. This would reveal the electron density distribution across the molecule, highlighting regions that are electron-rich or electron-poor. Such information is critical for understanding the molecule's polarity, solubility, and intermolecular interactions. Without specific studies on this compound, a detailed quantitative description cannot be provided.

Reactivity Predictions and Orbital Interactions

The reactivity of this compound could be predicted by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. Analysis of the HOMO-LUMO energy gap would also provide an indication of the molecule's kinetic stability. However, specific calculations to determine these parameters for this compound are not present in the available literature.

Spectroscopic Property Simulations (NMR, IR)

QM calculations can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations predict the chemical shifts of protons and carbons for NMR and the vibrational frequencies of bonds for IR spectroscopy. Comparing these simulated spectra with experimental data can help to confirm the molecule's structure. For this compound, simulated spectroscopic data is not currently available.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Interaction Profiling

To understand the potential biological activity of this compound, molecular docking simulations would be performed against specific protein targets. This would involve placing the molecule into the binding site of a protein and calculating the most stable binding pose. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. No such ligand-protein interaction profiles for this compound have been published.

Binding Affinity Prediction and Ranking of Ligands

Following the identification of the binding pose, the binding affinity—a measure of the strength of the interaction—can be predicted. This is often expressed as a binding energy or an inhibition constant (Ki). These predicted affinities are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. As no molecular docking studies have been reported for this compound, there is no data available on its predicted binding affinity to any biological targets.

Identification of Key Binding Residues and Hydrogen Bonds

While specific protein binding partners for this compound are not extensively documented in publicly available literature, computational docking and molecular dynamics simulations of analogous substituted benzamides and nitroaromatic compounds can predict potential interactions. These studies suggest that the functional groups of this compound would likely engage in a variety of interactions with protein active sites.

The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), capable of forming strong, directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine. The nitro group's oxygen atoms are also potent hydrogen bond acceptors. stackexchange.comresearchgate.net Furthermore, recent studies have highlighted the importance of so-called "π-hole interactions" where the electropositive region on the nitro group's nitrogen atom can interact favorably with lone pairs from protein residues like carbonyls and sulfurs. d-nb.infonih.gov The dichlorinated phenyl ring can participate in hydrophobic and aromatic stacking interactions with residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Potential interactions for this compound within a hypothetical protein binding site are summarized in the table below.

Functional Group of this compoundPotential Interaction TypeLikely Interacting Amino Acid Residues
Amide (-CONH₂)Hydrogen Bond Donor/AcceptorAsp, Glu, Ser, Thr, Gln, Asn, Main-chain C=O or N-H
Nitro (-NO₂)Hydrogen Bond Acceptor, π-hole InteractionArg, Lys, Ser, Thr, Main-chain N-H, Carbonyls, Cys, Met
Dichlorophenyl RingHydrophobic, Aromatic StackingPhe, Tyr, Trp, Leu, Ile, Val, Ala
Chlorine AtomsHalogen BondingElectron-rich atoms (e.g., backbone carbonyls)

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their dynamics and interactions.

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence the behavior of a solute like this compound. Explicit solvent MD simulations, where individual solvent molecules (typically water) are included, provide a realistic representation of these effects. Solvation shells form around the polar amide and nitro groups, and the pattern of these water molecules can affect the solute's conformational equilibrium and its availability to interact with a binding partner. The dielectric constant of the solvent will also mediate electrostatic interactions, both intramolecularly and with other molecules.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Paradigms

QSAR and QSTR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or toxicity. uni-bonn.de These models are essential for predicting the properties of new compounds and for understanding which molecular features are critical for a desired effect.

Descriptor Generation and Selection

The foundation of any QSAR/QSTR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a molecule like this compound, a wide array of descriptors would be generated. The subsequent selection of the most relevant descriptors is a critical step to build a predictive model. nih.govleidenuniv.nl

Below is a table of descriptor classes and examples relevant to this compound.

Descriptor ClassExample DescriptorsInformation Encoded
Topological (2D) Molecular Connectivity Indices, Kappa Shape IndicesAtom connectivity, molecular size, and shape.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO energiesDistribution of electrons, reactivity.
Physicochemical LogP, Molar Refractivity, Polar Surface Area (PSA)Lipophilicity, polarizability, and transport characteristics.
3D Descriptors van der Waals Volume, Surface Area, 3D-MoRSEThree-dimensional shape and steric properties.

The selection of the most informative descriptors from this large pool is typically achieved using statistical methods like multiple linear regression or machine learning algorithms to create a robust and predictive QSAR/QSTR model. tandfonline.com

Model Development and Validation (e.g., PLS, CART)

The development of robust and predictive Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of computational drug design. jocpr.com For a compound like this compound, QSAR models aim to establish a mathematical relationship between its structural or physicochemical properties and its biological activity. wikipedia.org Two widely used statistical methods for developing such models are Partial Least Squares (PLS) and Classification and Regression Trees (CART).

Partial Least Squares (PLS) is a regression technique that is particularly well-suited for analyzing datasets with a large number of correlated predictor variables, which is often the case in QSAR studies. researchgate.net In the context of this compound and its analogues, a PLS model would be developed by first calculating a variety of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment). The PLS algorithm then reduces the dimensionality of this descriptor space by creating a set of orthogonal latent variables that capture the maximum covariance between the descriptors and the biological activity. The resulting linear equation provides a model that can predict the activity of new, unsynthesized compounds. nih.gov

Classification and Regression Trees (CART) offer a non-linear approach to QSAR modeling. A CART analysis recursively partitions the dataset into smaller and more homogeneous subsets based on the values of the molecular descriptors. The result is a decision tree where each node represents a descriptor and each branch represents a decision rule. For a regression problem, the terminal nodes of the tree would contain the predicted biological activity. CART models are often easier to interpret than PLS models and can capture complex, non-linear relationships between structure and activity.

Model Validation is a critical step to ensure the reliability and predictive power of any QSAR model. jocpr.com This is typically achieved through both internal and external validation techniques. Internal validation methods, such as cross-validation (e.g., leave-one-out or k-fold cross-validation), assess the robustness of the model by repeatedly training and testing it on different subsets of the initial dataset. External validation involves challenging the model with an independent set of compounds that were not used in the model development process. A well-validated PLS or CART model for this compound would provide a reliable tool for prioritizing the synthesis of new derivatives with potentially enhanced activity.

While specific PLS or CART models for this compound are not publicly available, the general methodology for their development and validation is well-established in the field of computational chemistry.

Interpretation of Structural Factors Influencing Activity/Reactivity

The interpretation of QSAR models and other computational analyses provides crucial insights into the key structural features of this compound that govern its biological activity and chemical reactivity. drugdesign.org By examining the descriptors that are most influential in a validated QSAR model, medicinal chemists can make informed decisions about which parts of the molecule to modify to enhance desired properties.

For this compound, several structural features are likely to play a significant role in its activity:

Computational studies on related benzamide (B126) derivatives have highlighted the importance of these and other physicochemical properties. For instance, in a QSAR study of 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors, the presence of the nitro group was found to be a relevant molecular property for their inhibitory efficiency. nih.gov Another study on tris-benzamides identified the nitro group at the N-terminus as essential for biological activity. researchgate.net

The following table summarizes the key structural features of this compound and their potential influence on its activity and reactivity.

Structural FeaturePotential Influence on Activity/Reactivity
Benzamide GroupHydrogen bonding interactions with biological targets.
Dichloro SubstituentsModulation of electronic properties and steric hindrance.
Nitro GroupStrong electron-withdrawing effects, potential for electrostatic interactions.

By systematically modifying these structural features and evaluating the effects on biological activity, a detailed structure-activity relationship (SAR) can be established. gardp.org This SAR, in turn, can guide the rational design of more potent and selective analogues of this compound.

In Silico ADME Prediction and Optimization

In addition to predicting the biological activity of a compound, computational methods are increasingly used to assess its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com These properties are crucial for determining the pharmacokinetic profile of a drug candidate and its potential for success in clinical development. In silico ADME prediction offers a rapid and cost-effective means of identifying potential liabilities early in the drug discovery process, allowing for the optimization of these properties in parallel with the optimization of potency.

For this compound, a comprehensive in silico ADME assessment would involve the use of various computational models to predict a range of pharmacokinetic parameters. These models are typically based on large datasets of experimentally determined ADME properties and employ a variety of machine learning and statistical techniques. By inputting the structure of this compound into these models, researchers can obtain predictions for key ADME endpoints, which can then be used to guide the design of analogues with a more favorable pharmacokinetic profile.

Computational Assessment of Absorption and Metabolism (excluding clinical data)

The absorption and metabolism of a drug are critical determinants of its bioavailability and duration of action. Computational models can provide valuable predictions for these properties without the need for extensive experimental testing.

Absorption: For a drug to be orally active, it must be absorbed from the gastrointestinal tract into the bloodstream. Key parameters that influence absorption include solubility and permeability. In silico models can predict the aqueous solubility of a compound based on its structural features. Permeability across the intestinal epithelium is often predicted using models that correlate physicochemical properties, such as lipophilicity (logP) and polar surface area (PSA), with experimentally measured permeability values. For this compound, its relatively high lipophilicity, due to the presence of the chlorine atoms, may suggest good permeability, but its crystalline nature could potentially limit its solubility.

Metabolism: The metabolism of a drug, primarily in the liver, can lead to its inactivation and elimination from the body. The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family of enzymes. In silico models can predict the sites on a molecule that are most susceptible to metabolism by different CYP isoforms. For this compound, potential sites of metabolism could include the aromatic ring (hydroxylation) or the amide bond (hydrolysis). Predicting the metabolic fate of the compound is crucial for understanding its potential for drug-drug interactions and for designing analogues with improved metabolic stability.

The following table provides a hypothetical in silico prediction of key absorption and metabolism parameters for this compound, based on general principles of medicinal chemistry.

ADME ParameterPredicted PropertyRationale
Aqueous SolubilityLow to ModerateAromatic structure with multiple substituents.
Intestinal PermeabilityModerate to HighLipophilic character due to chlorine atoms.
Cytochrome P450 MetabolismPotential for hydroxylation and hydrolysisPresence of an aromatic ring and an amide bond.

It is important to note that these are general predictions, and more accurate assessments would require the use of validated, commercially available, or proprietary in silico ADME prediction software.

Prediction of Drug-like Properties and Lead Optimization (excluding safety profiles)

The concept of "drug-likeness" is a qualitative assessment of how likely a compound is to be a successful drug, based on its structural and physicochemical properties. mdpi.com Several empirical rules and computational models have been developed to predict drug-likeness. One of the most well-known is Lipinski's Rule of Five, which suggests that orally active drugs tend to have a molecular weight of less than 500, a logP of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

For this compound, a preliminary assessment of its drug-like properties can be made by calculating these and other relevant descriptors.

PropertyValueLipinski's Rule of Five Compliance
Molecular Weight235.03 g/mol Yes (< 500)
logP~2.5-3.0 (estimated)Yes (< 5)
Hydrogen Bond Donors1 (from the amide N-H)Yes (< 5)
Hydrogen Bond Acceptors3 (from the carbonyl oxygen and the two nitro oxygens)Yes (< 10)

Based on this initial analysis, this compound appears to comply with Lipinski's Rule of Five, suggesting that it possesses drug-like physicochemical properties.

Lead Optimization is the process of iteratively modifying the structure of a lead compound to improve its potency, selectivity, and ADME properties. researchgate.net In silico tools play a crucial role in this process by enabling the rapid evaluation of virtual compounds before they are synthesized. For this compound, a lead optimization campaign would involve generating a library of virtual analogues by making systematic modifications to its structure. For example, the position of the chlorine and nitro groups could be varied, or different substituents could be introduced on the aromatic ring or the amide nitrogen.

Each of these virtual analogues would then be subjected to in silico analysis, including:

Docking studies: To predict their binding affinity and orientation within the active site of a biological target.

QSAR modeling: To predict their biological activity based on a previously developed model.

ADME prediction: To assess their pharmacokinetic properties.

The results of these in silico analyses would be used to prioritize a small number of the most promising analogues for synthesis and experimental testing. This iterative cycle of design, prediction, synthesis, and testing is a highly efficient strategy for optimizing a lead compound into a clinical candidate.

Future Research Directions and Translational Opportunities for 2,3 Dichloro 6 Nitrobenzamide

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 2,3-dichloro-6-nitrobenzamide and its derivatives is paramount for enabling extensive structure-activity relationship (SAR) studies and facilitating the production of lead compounds. While traditional methods for amide bond formation exist, the electron-deficient nature of the aniline (B41778) precursor to this compound can render these reactions sluggish and low-yielding nih.gov. Future research should focus on the development of novel synthetic methodologies that overcome these challenges.

Key areas for exploration include:

Advanced Coupling Reagents: Investigating the utility of modern coupling reagents that are specifically designed for challenging amide bond formations involving electron-deficient amines and sterically hindered substrates nih.govmdpi.comgoogle.com.

Catalytic Approaches: Exploring catalytic methods for amidation, such as those employing visible-light photoredox catalysis, which can offer milder reaction conditions and improved efficiency nih.gov.

Flow Chemistry: Implementing continuous flow chemistry processes for the synthesis of this compound and its precursors. This approach can enhance safety, improve scalability, and allow for precise control over reaction parameters.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Advanced Coupling Reagents Higher yields for electron-deficient substratesEDC/DMAP/HOBt catalysis, acyl fluoride (B91410) formation
Catalytic Amidation Milder reaction conditions, sustainabilityVisible-light photoredox catalysis
Flow Chemistry Improved safety, scalability, and controlMicroreactor technology
Precursor Synthesis Cost-effectiveness, environmental impactCatalytic nitration and amination

Advanced Mechanistic Investigations in Biological Systems

A thorough understanding of the mechanism of action of this compound at the molecular level is critical for its rational design and therapeutic application. The presence of the nitroaromatic moiety is of particular significance, as this functional group is known to undergo bioreduction in biological systems to form reactive intermediates that can exert therapeutic or toxic effects youtube.comchemicalbook.commdpi.comtandfonline.com.

Future mechanistic studies should aim to:

Identify Molecular Targets: Employing techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets of this compound and its metabolites.

Elucidate Bioactivation Pathways: Investigating the enzymatic systems responsible for the reduction of the nitro group. This includes identifying the specific nitroreductases in both mammalian and microbial systems that metabolize the compound youtube.comresearchgate.net.

Characterize Reactive Metabolites: Detecting and characterizing the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, and understanding their interactions with cellular macromolecules like proteins and DNA chemicalbook.comtandfonline.comnih.gov.

In Silico Modeling: Utilizing computational methods, such as molecular docking and molecular dynamics simulations, to model the interaction of this compound with its putative biological targets and to predict its metabolic fate nih.govnamiki-s.co.jpnih.govresearchgate.net.

Mechanistic AspectInvestigational TechniquesKey Biological Question
Target Identification Chemical Proteomics, Thermal Shift AssaysWhat are the primary cellular binding partners?
Bioactivation Enzyme Kinetics, Metabolite ProfilingWhich enzymes are responsible for nitroreduction?
Reactive Intermediates Mass Spectrometry, EPR SpectroscopyWhat are the downstream effects of reactive metabolites?
Computational Modeling Molecular Docking, MD SimulationsHow does the compound interact with its target at an atomic level?

Integration of Artificial Intelligence and Machine Learning in Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. These powerful computational tools can be leveraged to accelerate the design and optimization of novel analogs based on the this compound scaffold.

Future applications of AI and ML in this context include:

De Novo Drug Design: Utilizing generative AI models to design novel molecules from scratch that retain the key pharmacophoric features of the dichloronitrobenzamide scaffold while possessing improved therapeutic properties researchgate.net.

Lead Optimization: Employing machine learning algorithms to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds, thereby guiding the selection of the most promising candidates for synthesis and testing researchgate.netmdpi.com.

Scaffold Hopping and Repurposing: Using AI-driven approaches to identify new chemical scaffolds with similar biological activities or to find new therapeutic applications for existing dichloronitrobenzamide analogs mdpi.comnih.gov.

Predictive Modeling of Scaffold Behavior: Developing AI models that can predict the behavior of different scaffolds in various biological contexts, aiding in the design of compounds with desired tissue-specific effects researchgate.netresearchgate.net.

AI/ML ApplicationPotential ImpactRelevant Tools and Techniques
De Novo Design Exploration of novel chemical spaceGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)
Lead Optimization Faster identification of potent and safe drug candidatesQuantitative Structure-Activity Relationship (QSAR) models, predictive ADMET models
Scaffold Hopping Discovery of new intellectual propertyMolecular fingerprinting, similarity searching algorithms
Predictive Modeling Design of targeted therapiesDeep learning, neural networks

Exploration of New Application Domains for Dichloronitrobenzamide Scaffolds

The structural features of this compound suggest that its therapeutic potential may extend beyond a single disease area. The broader class of substituted benzamides has demonstrated a wide range of biological activities, including antipsychotic, anti-inflammatory, and antidiabetic effects rsc.orgdndi.orgchem960.comslideshare.net.

Future research should systematically explore new therapeutic applications for dichloronitrobenzamide scaffolds, including:

Antimicrobial Agents: Given that many nitroaromatic compounds exhibit antimicrobial properties, the potential of this compound and its derivatives as antibacterial, antifungal, or antiparasitic agents should be investigated. Studies on other halo-nitrobenzamides have shown promise against Trypanosoma brucei, the causative agent of African trypanosomiasis nih.gov.

Anticancer Therapeutics: The antiproliferative activity of substituted nitrobenzamides against various cancer cell lines has been reported, suggesting a potential role for this scaffold in oncology youtube.com.

Neuroinflammation and Neurodegenerative Diseases: Recent studies have explored the potential of nitrobenzamide derivatives as anti-neuroinflammatory agents, which could be relevant for the treatment of neurodegenerative diseases nih.gov.

Metabolic Disorders: The investigation of substituted benzamides as potential antidiabetic agents opens another avenue for the application of the dichloronitrobenzamide scaffold researchgate.net.

Potential Therapeutic AreaRationaleSupporting Evidence
Infectious Diseases Antimicrobial properties of nitroaromaticsActivity of halo-nitrobenzamides against Trypanosoma brucei
Oncology Antiproliferative effects of substituted nitrobenzamidesIn vitro studies on various cancer cell lines
Neuroinflammation Anti-inflammatory potential of nitrobenzamidesIn vitro and in silico studies of nitrobenzamide derivatives
Metabolic Diseases Antidiabetic activity of related benzamidesStudies on 2-chloro-nitrobenzamide derivatives as antidiabetic agents

Collaborative Research Paradigms for Accelerated Discovery

The complexity and cost of modern drug discovery necessitate collaborative efforts to accelerate progress. The development of this compound and its analogs would benefit significantly from the adoption of collaborative research paradigms that bring together expertise and resources from different sectors.

Future strategies for fostering collaboration include:

Public-Private Partnerships (PPPs): Establishing partnerships between academic research institutions, pharmaceutical companies, and government agencies to share knowledge, resources, and risks in the early stages of drug discovery.

Open-Source Drug Discovery Platforms: Utilizing open-source platforms to facilitate data sharing and collaboration among a global network of scientists. These platforms can democratize access to research tools and data, fostering a more inclusive and efficient research ecosystem.

International Consortia: Forming international consortia focused on specific therapeutic areas, such as neglected tropical diseases, where the dichloronitrobenzamide scaffold may have potential. These consortia can pool intellectual resources and coordinate research efforts on a global scale chemicalbook.commdpi.comtandfonline.com.

Collaborative ModelKey FeaturesPotential Benefits
Public-Private Partnerships Shared resources and expertise between academia, industry, and governmentAccess to industry-level infrastructure and expertise for academic researchers
Open-Source Platforms Open sharing of data and research toolsAccelerated progress through community-driven research
International Consortia Global collaboration on specific diseasesCoordinated efforts to address unmet medical needs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dichloro-6-nitrobenzamide, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nitration of 1,2,3-trichlorobenzene followed by amidation. Key steps include controlled nitration at low temperatures (0–5°C) using fuming HNO₃ and H₂SO₄, with subsequent amidation via Schotten-Baumann conditions (refluxing with benzoyl chloride in aqueous NaOH). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for nitration reagents) and inert atmospheres to minimize side reactions .
  • Analytical Validation : Monitor intermediate purity via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm final product structure using ¹H/¹³C NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) to assess purity (>98%). Structural confirmation via FT-IR (C=O stretch at ~1680 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) and high-resolution mass spectrometry (HRMS; [M+H]⁺ calculated m/z 259.9745) .

Q. What are the standard protocols for evaluating the compound’s preliminary biological activity?

  • Methodology : Conduct enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorescence-based kits. For cytotoxicity, use MTT assays on HEK-293 or HeLa cells (IC₅₀ determination via 48-hour exposure, 0–100 µM concentration range). Include positive controls (e.g., doxorubicin) and validate with triplicate replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) to compare binding affinities with experimental IC₅₀ values. If discrepancies arise, re-examine assay conditions (e.g., buffer pH, co-solvents like DMSO) or verify compound stability under biological conditions (e.g., LC-MS post-incubation). Cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies are effective for studying the environmental fate of this compound in aqueous systems?

  • Methodology : Simulate hydrolysis/photolysis using UV-Vis spectroscopy (λ = 300–400 nm, 25°C). Quantify degradation products via GC-MS (DB-5 column, EI mode). Assess adsorption on model surfaces (e.g., silica nanoparticles) using QCM-D to measure mass changes under varying pH (3–9) and ionic strength (0.01–0.1 M NaCl) .

Q. How can the compound’s reactivity in multi-step syntheses be systematically optimized?

  • Methodology : Apply DoE (Design of Experiments) to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a 3² factorial design for nitration (factors: HNO₃ concentration, reaction time) with ANOVA analysis. Use in situ FT-IR to monitor nitro-group formation and minimize over-nitration byproducts .

Q. What advanced techniques elucidate the compound’s interaction with biological membranes?

  • Methodology : Utilize surface plasmon resonance (SPR) to measure binding kinetics with lipid bilayers (e.g., DOPC:DOPS 4:1). Complement with MD simulations (GROMACS) to analyze membrane penetration depth and hydrogen-bonding patterns with phospholipid headgroups .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.